1-(3,4-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazoles and pyrrolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include:
Benzyl halides: for the formation of the benzodiazole ring.
Amides and amines: for the construction of the pyrrolidinone structure.
Catalysts: such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), Alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, neurological disorders, and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-(3,4-DIMETHYLPHENYL)-4-[1-(2-ETHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
- **1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-3-ONE
Uniqueness
Compared to similar compounds, 1-(3,4-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the molecular structure, which influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O2/c1-15-8-9-18(12-16(15)2)25-14-17(13-21(25)26)22-23-19-6-4-5-7-20(19)24(22)10-11-27-3/h4-9,12,17H,10-11,13-14H2,1-3H3 |
InChI Key |
XWBMAEDYOMYAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC)C |
Origin of Product |
United States |
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